molecular formula C19H18N2O5 B8817616 Fmoc-D-Asn-OH

Fmoc-D-Asn-OH

Cat. No.: B8817616
M. Wt: 354.4 g/mol
InChI Key: YUGBZNJSGOBFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asn-OH is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of L-asparagine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The primary mechanism of action of Fmoc-D-Asn-OH is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of L-asparagine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in the formation of peptide bonds, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-Asn-OH is unique due to its specific application in peptide synthesis, particularly in the protection of the amino group of L-asparagine. This allows for selective peptide bond formation, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)

InChI Key

YUGBZNJSGOBFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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